methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 5-amino-1,2,4-triazole with methyl chloroformate in the presence of a base to form the intermediate methyl 5-amino-4H-1,2,4-triazole-3-carboxylate. This intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:
Methyl 5-(2-hydroxyethoxy)-4H-1,2,4-triazole-3-carboxylate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and solubility.
Methyl 5-(2-ethoxyethoxy)-4H-1,2,4-triazole-3-carboxylate: The ethoxy group provides different steric and electronic properties compared to the methoxy group, influencing the compound’s behavior in chemical reactions.
The uniqueness of methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C7H11N3O4 |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C7H11N3O4/c1-12-3-4-14-7-8-5(9-10-7)6(11)13-2/h3-4H2,1-2H3,(H,8,9,10) |
InChI Key |
JWIMMTPOBUVVLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NNC(=N1)C(=O)OC |
Origin of Product |
United States |
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